N-[(2E)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
N-[(2E)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a bicyclic sulfone-containing thiazole derivative with a unique structural framework. The molecule features a tetrahydrothieno[3,4-d][1,3]thiazole core, a 4-phenoxyphenyl substituent at position 3, and a 2-methoxyacetamide group at the ylidene position.
Properties
Molecular Formula |
C20H20N2O5S2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-phenoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C20H20N2O5S2/c1-26-11-19(23)21-20-22(17-12-29(24,25)13-18(17)28-20)14-7-9-16(10-8-14)27-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3 |
InChI Key |
MIIRLCWGZCGXFZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . The reaction conditions often include the use of formic acid or triethyl orthoformate as a one-carbon source reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(2E)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(2E)-3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
- Structural Differences: The 4-phenoxyphenyl group in the target compound is replaced with a 4-fluorobenzyl substituent. The acetamide side chain features a 4-methoxyphenyl group instead of a 2-methoxyacetamide.
- Functional Implications: The fluorinated benzyl group may enhance metabolic stability and blood-brain barrier penetration compared to the bulkier phenoxyphenyl group. The 4-methoxyphenyl acetamide could alter binding affinity due to differences in electronic effects (para vs. ortho substitution) .
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-p-tolyl acetamide
- Structural Differences: The core structure is a thiazolidinone (2,4-dioxothiazolidine) instead of a tetrahydrothieno[3,4-d][1,3]thiazole. A p-tolyl group replaces the phenoxyphenyl substituent.
- The thiazolidinone core is associated with PPAR-γ agonism, a mechanism absent in sulfone-containing thiazoles like the target compound .
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Structural Differences: Features a triazole-thione core rather than a bicyclic thiazole-sulfone system. Contains chlorinated aromatic groups instead of phenoxyphenyl or methoxyacetamide.
- Functional Implications: The triazole-thione scaffold supports hydrogen bonding (N–H···S interactions), which may enhance crystallinity and stability.
Comparative Data Table
Research Findings and Implications
- Structural Activity Relationships (SAR): The sulfone group in the target compound may reduce off-target interactions compared to thiazolidinone derivatives, which are prone to PPAR-γ-mediated side effects . Phenoxyphenyl substituents could improve binding to hydrophobic pockets in enzymes, but the lack of bioactivity data limits validation.
- Synthetic Challenges :
- The bicyclic thiazole-sulfone core requires multi-step synthesis, including oxidation and cyclization, as seen in analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
